6-Iodo-2-methoxyquinoline
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Overview
Description
6-Iodo-2-methoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8INO It is a derivative of quinoline, where an iodine atom is substituted at the 6th position and a methoxy group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methoxyquinoline typically involves the iodination of 2-methoxyquinoline. One common method is the Sandmeyer reaction, where 2-methoxyquinoline is first diazotized and then treated with potassium iodide to introduce the iodine atom at the 6th position . Another approach involves the direct iodination of 2-methoxyquinoline using iodine and an oxidizing agent such as nitric acid .
Industrial Production Methods: the principles of green chemistry are often applied to optimize the synthesis process, including the use of recyclable catalysts, solvent-free conditions, and microwave-assisted reactions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Cyclization: Acidic or basic conditions are often employed to facilitate cyclization reactions.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline derivatives with different oxidation states.
Cyclization Products: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
6-Iodo-2-methoxyquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Iodo-2-methoxyquinoline and its derivatives often involves the induction of oxidative stress in target cells. For example, in cancer cells, the compound can decrease cell proliferation and induce oxidative DNA damage, leading to cell cycle arrest and apoptosis . The molecular targets include various enzymes and pathways involved in redox homeostasis and DNA repair.
Comparison with Similar Compounds
6-Iodo-2-(trifluoromethyl)quinazolinone: This compound has similar structural features but includes a trifluoromethyl group, which enhances its antimicrobial activity.
6-Methoxyquinoline: Lacks the iodine atom but shares the methoxy group, making it less reactive in substitution reactions.
Fluorinated Quinolines: These compounds have fluorine atoms instead of iodine, which can significantly alter their chemical properties and biological activities.
Uniqueness: 6-Iodo-2-methoxyquinoline is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and biological activity. The iodine atom makes it a versatile intermediate for various substitution reactions, while the methoxy group can participate in oxidation and cyclization reactions, expanding its utility in synthetic chemistry and drug development.
Properties
Molecular Formula |
C10H8INO |
---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
6-iodo-2-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 |
InChI Key |
GFZXSOINKWWSDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)I |
Origin of Product |
United States |
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